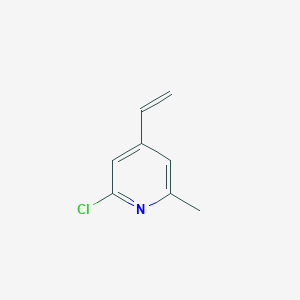

2-Chloro-4-ethenyl-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-chloro-4-ethenyl-6-methylpyridine |

InChI |

InChI=1S/C8H8ClN/c1-3-7-4-6(2)10-8(9)5-7/h3-5H,1H2,2H3 |

InChI Key |

SFMRMXDZZDJXIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C=C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Ethenyl 6 Methylpyridine

Electronic and Steric Influences of Substituents on Pyridine (B92270) Reactivity

The pyridine ring's inherent electronic properties are perturbed by its substituents, which can either activate or deactivate the ring towards certain reactions and direct the position of chemical attack.

Impact of Chlorine Substitution on Ring Activation/Deactivation

Conversely, the chloro group at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr). The electronegative chlorine atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack occurs at the ortho (2- or 6-) and para (4-) positions relative to the nitrogen atom. wikipedia.orgyoutube.comrsc.org

Table 1: Electronic Effects of a 2-Chloro Substituent on Pyridine Reactivity

| Reaction Type | Effect of 2-Chloro Group | Rationale |

| Electrophilic Aromatic Substitution | Deactivating | Strong inductive electron withdrawal (-I) outweighs the weaker resonance electron donation (+R). |

| Nucleophilic Aromatic Substitution | Activating | The electronegative chlorine atom stabilizes the intermediate carbanion (Meisenheimer complex). |

The Role of the Ethenyl Group in Conjugation and Further Functionalization

The ethenyl (vinyl) group at the 4-position can participate in conjugation with the pyridine ring. This extended π-system can influence the electron distribution within the ring. The vinyl group can act as a weak electron-donating group through resonance, which can slightly counteract the deactivating effect of the chlorine atom in electrophilic substitution, although this effect is generally modest.

The double bond of the ethenyl group itself represents a site for further functionalization. It can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, providing a pathway to a range of other derivatives.

Steric Effects of the Methyl Group at the 6-Position

The methyl group at the 6-position, being ortho to the nitrogen atom, introduces significant steric hindrance. researchgate.net This steric bulk can impede the approach of reagents to the nitrogen atom and the adjacent 5-position. rsc.orgresearchgate.net In reactions involving coordination to the nitrogen, such as quaternization or reactions with Lewis acids, the methyl group can reduce the reaction rate. acs.org For substitution reactions on the ring, the methyl group can influence regioselectivity by sterically shielding the neighboring positions. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions of the Pyridine Ring

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comwikipedia.orgquimicaorganica.org The presence of a deactivating chloro group further diminishes the ring's nucleophilicity, making electrophilic substitution on 2-Chloro-4-ethenyl-6-methylpyridine challenging and requiring harsh reaction conditions. gcwgandhinagar.comquora.com

If substitution were to occur, it would be directed to the positions least deactivated by the nitrogen and the chloro group. In pyridine, electrophilic attack generally favors the 3- and 5-positions. quimicaorganica.orgquora.com In this specific molecule, the 3- and 5-positions are the likely sites for electrophilic attack, although the steric hindrance from the adjacent methyl group at position 6 might disfavor attack at position 5.

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. gcwgandhinagar.comwikipedia.org The N-oxide group is electron-donating, which activates the ring, particularly at the 4-position, for electrophilic attack. Subsequent deoxygenation can then yield the substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. youtube.comrsc.org The chlorine atom at the 2-position of this compound is a good leaving group in such reactions, making this position the primary site for nucleophilic attack. wikipedia.orgyoutube.com

Mechanism of Halogen Displacement by Various Nucleophiles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electronegative nitrogen atom of the pyridine ring. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted pyridine product.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, to introduce a range of functional groups at the 2-position. wikipedia.orgyoutube.com The reaction of 2-chloropyridines with nucleophiles is a well-established method for the synthesis of substituted pyridines. wikipedia.orglookchem.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the influence of the leaving group on the reaction rate. nih.govresearchgate.net

Regioselective Considerations in Nucleophilic Attack

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the electronegative nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The primary sites for nucleophilic attack are the carbon atoms bearing the chloro substituent (C2) and the methyl group (C6). The regioselectivity of this attack is governed by a combination of electronic and steric factors.

In nucleophilic aromatic substitutions, the attack disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The stability of this intermediate dictates the preferred reaction pathway. For 2-chloropyridines, nucleophilic attack is a common reaction to introduce new functional groups at the 2-position. youtube.comlookchem.com

The presence of substituents on the ring significantly influences the site of attack. The methyl group at C6 and the ethenyl group at C4 both act as electron-donating groups, which can modulate the electron density of the ring. Studies on analogous dichloropyrimidine systems show that electron-donating substituents can direct nucleophilic attack to alternative positions. wuxiapptec.com For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) directs nucleophilic attack to the C2 position. wuxiapptec.com In the case of this compound, the combined electronic effects of the methyl and ethenyl groups would influence the relative electrophilicity of the C2 and C6 positions.

Steric hindrance also plays a crucial role. Research on 2,6-dichloropyridines has shown that bulky substituents at the 3-position can sterically hinder attack at the adjacent C2 position, thereby favoring substitution at the more accessible C6 position. researchgate.net In the subject molecule, the methyl group at C6 is sterically less demanding than a potential incoming nucleophile's point of attack at C2, which is flanked by the nitrogen atom and the C4-ethenyl group. The solvent can also dramatically influence regioselectivity; for example, switching from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO) can invert the product ratio in the substitution of dichloropyridines. researchgate.net

Table 1: Factors Influencing Regioselectivity in Nucleophilic Attack

| Factor | Influence on this compound | Expected Outcome |

|---|---|---|

| Electronic Effects | The nitrogen atom strongly withdraws electron density, primarily from the α (C2, C6) and γ (C4) positions. The methyl (C6) and ethenyl (C4) groups are electron-donating. | Nucleophilic attack is generally favored at the α-positions (C2, C6). The relative electrophilicity of C2 vs. C6 is modulated by the donating groups. |

| Steric Hindrance | The C2 position is adjacent to the ring nitrogen. The C6 position is adjacent to the methyl group. | Attack at C2 might be sterically hindered depending on the size of the nucleophile. |

| Leaving Group | The chloride ion is a good leaving group for SNAr reactions. wikipedia.org | Substitution at the C2 position is feasible. |

| Solvent Effects | Solvent polarity and hydrogen-bonding ability can stabilize the transition state differently for attack at C2 vs. C6. researchgate.net | The ratio of 2-substituted vs. 6-substituted products can be tuned by solvent choice. researchgate.net |

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group at the C4 position is a key functional handle, behaving similarly to other vinylpyridines and styrenic compounds. It readily participates in addition, cycloaddition, and polymerization reactions.

Addition Reactions (e.g., Hydrogenation, Hydrohalogenation)

The carbon-carbon double bond of the ethenyl group can undergo various addition reactions typical of alkenes. ucalgary.ca

Hydrogenation: Catalytic hydrogenation will reduce the ethenyl group to an ethyl group, forming 2-Chloro-4-ethyl-6-methylpyridine. This reaction is typically carried out using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule. pearson.com The regioselectivity is dictated by the formation of the more stable carbocation intermediate. ucalgary.ca Attack of a proton on the terminal carbon of the vinyl group would generate a benzylic-type carbocation, stabilized by resonance with the pyridine ring. Subsequent attack by the halide ion would yield the 1-haloethyl-substituted pyridine.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group can act as a 2π-electron component (a dienophile) in cycloaddition reactions. wikipedia.orgorganic-chemistry.org

Diels-Alder Reaction: In a [4+2] cycloaddition, this compound can react with a conjugated diene to form a six-membered ring. wikipedia.orgyoutube.com The reactivity of the ethenyl group as a dienophile is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally makes the attached vinyl group a more reactive dienophile. organic-chemistry.org The reaction leads to the formation of complex polycyclic structures. encyclopedia.pub

[2+2] Photocycloaddition: Vinylpyridines are known to undergo photochemical [2+2] cycloadditions. nih.govacs.org These reactions, often sensitized by a photocatalyst, can lead to the formation of cyclobutane (B1203170) derivatives. nih.govnih.gov Studies have shown that 2- and 4-vinylpyridines are generally good substrates for these reactions, whereas 3-vinylpyridines are less reactive. acs.org This suggests that the ethenyl group at the 4-position of the subject molecule would be amenable to such transformations. Cathodic reduction of vinylpyridines can also induce cycloaddition to form cyclobutane products. rsc.org

Polymerization Behavior and Mechanism

The vinyl group allows this compound to act as a monomer in addition polymerization reactions, similar to styrene (B11656) and other vinylpyridines. flinnsci.comacs.org The resulting polymer would be a derivative of poly(vinylpyridine) (PVP).

Mechanism: Polymerization can be initiated through various mechanisms, including free-radical, anionic, or controlled radical processes like RAFT (Reversible Addition-Fragmentation chain Transfer). flinnsci.comrsc.org

Free-Radical Polymerization: Initiated by agents like benzoyl peroxide, this process involves initiation, propagation, and termination steps to form the polymer chain. flinnsci.com

Anionic Polymerization: Carbanionic polymerization is a classic method for producing well-defined PVP-containing block copolymers. acs.org The polymerization of 4-vinylpyridine (B31050) (4VP) is known to be very fast and can sometimes be complicated by side reactions or insolubility issues in common solvents like THF at low temperatures. acs.org

Polymer Properties: The properties of the resulting polymer would be influenced by the pendant chloro-methyl-pyridine group. PVPs are known for their ability to be quaternized, their varying glass transition temperatures (Tg), and their solubility in different solvents. acs.orgmdpi.com For instance, P4VP generally has a higher Tg than poly(2-vinylpyridine) (P2VP) and may require polar cosolvents for dissolution. acs.orgnih.gov Spontaneous polymerization of 4-vinylpyridine has also been reported on surfaces like mica. researchgate.net

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Key Characteristics |

|---|---|---|

| Free-Radical Polymerization | Benzoyl Peroxide, AIBN | Chain reaction mechanism; suitable for producing large volumes of polymer. flinnsci.com |

| Anionic Polymerization | Organolithium compounds | Produces well-defined polymers with controlled molecular weight; sensitive to impurities. acs.org |

| RAFT Polymerization | Trithiocarbonate RAFT agents | A controlled/living radical polymerization technique allowing for the synthesis of polymers with low dispersity and complex architectures (e.g., block copolymers). rsc.org |

Transformations at the Methyl Group

The methyl group at the C6 position, being alpha to the ring nitrogen, exhibits reactivity characteristic of picolines. wikipedia.org

Deprotonation and Anion Chemistry

The protons of the methyl groups at the C2 and C4 (or C6) positions of a pyridine ring are acidic due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the resulting carbanion (anion). imperial.ac.uk

Deprotonation: The methyl group can be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to form a pyridylmethanide anion. nih.govnih.gov The pKa of methyl groups on pyridine rings is estimated to be around 25, indicating an acidity comparable to protons alpha to a carbonyl group. imperial.ac.uk

Anion Reactivity: The resulting anion is a potent nucleophile and can react with a wide range of electrophiles. This allows for the elaboration of the methyl group into more complex side chains. For example, the anion can be alkylated with alkyl halides, or it can react with carbonyl compounds (aldehydes, ketones) to form alcohols after an aqueous workup. This pathway provides a powerful method for C-C bond formation at the C6 position. The deprotonation of N-alkylated pyridinium (B92312) salts at the methyl group can also lead to the formation of highly reactive ylides or N-heterocyclic olefins. researchgate.net

Oxidation and Other Functionalizations

The presence of the ethenyl and methyl groups on the pyridine ring offers specific sites for oxidation and other functionalization reactions.

The ethenyl group is susceptible to a range of oxidative transformations. Standard epoxidation conditions, for instance using a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), would likely convert the vinyl group to the corresponding epoxide, 2-chloro-4-(oxiran-2-yl)-6-methylpyridine. More vigorous oxidation, employing reagents such as potassium permanganate (B83412) or ozone followed by an oxidative workup, could cleave the double bond to yield the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. The vinyl group can also undergo other classic alkene functionalization reactions. For example, dihydroxylation using osmium tetroxide would yield the corresponding diol. Halogenation with agents like bromine would result in the addition across the double bond to form a dibromoethyl derivative. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding 2-(2-chloro-6-methylpyridin-4-yl)ethanol.

The methyl group is generally more resistant to oxidation than the ethenyl group. However, under strong oxidizing conditions, it could potentially be oxidized to a carboxylic acid.

The pyridine nitrogen itself can be oxidized to an N-oxide using oxidizing agents like m-CPBA. This transformation can alter the electronic properties of the pyridine ring, influencing the reactivity of the other substituents.

Organometallic and Catalytic Reactions

The chloro-substituted pyridine structure of this compound makes it a prime candidate for a variety of powerful organometallic and catalytic reactions, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The chlorine atom at the 2-position of the pyridine ring is the most probable site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound would be expected to react with various aryl or vinyl boronic acids at the C2 position to form substituted pyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-heterocycles. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org In this case, this compound would act as the unsaturated halide, reacting with various alkenes to introduce a new alkenyl substituent at the 2-position. The reaction is known for its stereoselectivity, often favoring the formation of the trans-alkene product. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound could be coupled with a variety of terminal alkynes to synthesize 2-alkynyl-4-ethenyl-6-methylpyridine derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

The following table provides representative conditions for these cross-coupling reactions with similar 2-chloropyridine substrates, illustrating the likely parameters for the reactions of this compound.

Table 1: Representative Cross-Coupling Reactions on 2-Chloropyridine Analogs

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-p-xylene | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphine (B1218219) Oxide Ligand | KF | Dioxane | 70% nih.gov |

| Heck | Iodobenzene | Styrene | Palladium Chloride | Potassium Acetate | Methanol | - |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | - | - | - |

Note: The data in this table is derived from reactions on analogous compounds and is intended to be illustrative of the general conditions that would be applicable to this compound. Specific yields for the target compound are not available.

Direct C-H activation is a powerful strategy for forming new bonds, avoiding the need for pre-functionalized starting materials. rsc.org For this compound, there are several potential sites for C-H activation. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of C-H bonds at adjacent positions. rsc.org

The C-H bonds of the methyl group are potential targets for functionalization. Various transition metal catalysts could mediate the coupling of the methyl group with different partners. Additionally, the C-H bonds on the pyridine ring itself could be activated, although this is often more challenging. The electronic properties of the ring, influenced by the chloro, ethenyl, and methyl substituents, would determine the regioselectivity of such a reaction. Research on related systems like 2-phenylpyridine (B120327) has shown that palladium-catalyzed C-H functionalization at the ortho position is a viable pathway. rsc.org

The ethenyl group is the primary site for catalytic redox transformations. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, would readily reduce the ethenyl group to an ethyl group, yielding 2-chloro-4-ethyl-6-methylpyridine.

Under certain conditions, the chloro group can also undergo reductive dehalogenation, where it is replaced by a hydrogen atom. This can sometimes be a competing side reaction during other catalytic processes.

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint that is unique to the compound's structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, rocking). The resulting spectrum provides crucial information for identifying the various functional groups within 2-Chloro-4-ethenyl-6-methylpyridine. The analysis of the infrared absorption spectrum for a similar compound, 2-chloro-6-methyl pyridine (B92270), has been previously reported. orientjchem.org

Key expected absorptions for this compound include:

Aromatic Pyridine Ring: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ethenyl (Vinyl) Group: The C=C stretch of the vinyl group is anticipated around 1640 cm⁻¹. The vinyl C-H stretching vibrations occur at higher wavenumbers than aromatic C-H stretches, typically in the 3100-3020 cm⁻¹ range. Furthermore, characteristic C-H out-of-plane bending vibrations are expected in the 1000-890 cm⁻¹ region.

Methyl Group: The presence of the methyl group would be confirmed by its characteristic symmetric and asymmetric C-H stretching vibrations near 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations around 1450 and 1375 cm⁻¹.

C-Cl Bond: The stretching vibration for the C-Cl bond is typically observed in the 800-600 cm⁻¹ region of the spectrum.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Ethenyl | 3100 - 3020 |

| C-H Stretch | Aromatic (Pyridine) | ~3050 |

| C-H Stretch | Methyl | 2960 - 2870 |

| C=C Stretch | Ethenyl | ~1640 |

| C=C, C=N Stretch | Aromatic (Pyridine) | 1600 - 1400 |

| C-H Bend | Methyl | ~1450, ~1375 |

| C-H Out-of-plane Bend | Ethenyl | 1000 - 890 |

| C-Cl Stretch | Chloro | 800 - 600 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the C=C bonds of both the pyridine ring and the ethenyl substituent, which typically produce strong Raman signals. Experimental FT-Raman spectroscopic analyses have been performed on related compounds like 2-chloro-6-methylpyridine (B94459) to aid in conformational studies. sigmaaldrich.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Ethenyl, Aromatic | 3100 - 3000 | Medium |

| C=C Stretch | Ethenyl | ~1640 | Strong |

| Ring Breathing/Stretching | Aromatic (Pyridine) | 1600 - 1400 | Strong |

| Ring Breathing | Aromatic (Pyridine) | ~1000 | Strong |

| C-Cl Stretch | Chloro | 800 - 600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting or multiplicity), and the relative number of protons in each environment (integration). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the ethenyl group, and the pyridine ring. Data for the related compound 2-chloro-4-picoline shows distinct signals for the aromatic protons and the methyl group. chemicalbook.com

Pyridine Protons: The two protons on the pyridine ring (at positions 3 and 5) are in different chemical environments and would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

Ethenyl Protons: The three protons of the ethenyl group (-CH=CH₂) are chemically non-equivalent and would give rise to a complex set of multiplets, typically a doublet of doublets for each proton, in the vinyl region (δ 5.0-6.5 ppm).

Methyl Protons: The three equivalent protons of the methyl group would appear as a sharp singlet (as there are no adjacent protons) in the upfield region (δ 2.0-2.5 ppm).

Table 3: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-3/H-5 | 7.0 - 8.5 | Singlet / Doublet | 2H |

| Ethenyl -CH= | 6.0 - 6.5 | Doublet of Doublets (dd) | 1H |

| Ethenyl =CH₂ | 5.0 - 5.8 | Doublet of Doublets (dd) | 2H |

| Methyl -CH₃ | 2.0 - 2.5 | Singlet (s) | 3H |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Pyridine Carbons: The five carbons of the pyridine ring would appear in the δ 120-160 ppm range. The carbon bearing the chlorine atom (C2) would be shifted significantly.

Ethenyl Carbons: The two carbons of the ethenyl group would resonate in the δ 110-140 ppm region.

Methyl Carbon: The methyl carbon signal would appear far upfield, typically in the δ 15-25 ppm range.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2, C4, C6 (substituted) | 140 - 160 |

| Pyridine C3, C5 | 120 - 130 |

| Ethenyl -CH= | 130 - 140 |

| Ethenyl =CH₂ | 110 - 125 |

| Methyl -CH₃ | 15 - 25 |

While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons within the ethenyl group, confirming their connectivity. It would also reveal any coupling between the ring protons and the ethenyl or methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu This is invaluable for definitively assigning the ¹³C signals for all protonated carbons (the methyl group, the ethenyl group, and the C-H carbons of the pyridine ring).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com HMBC is critical for piecing together the entire molecular puzzle. It would show correlations from the methyl protons to the C6 and C5 carbons of the pyridine ring, confirming the methyl group's position. Similarly, correlations from the ethenyl protons to the C4, C3, and C5 carbons would verify the location of the ethenyl substituent. Crucially, HMBC allows for the assignment of quaternary (non-protonated) carbons, such as C2, C4, and C6, by observing their correlations to nearby protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores, which are the parts of a molecule responsible for absorbing light. In this compound, the chromophore consists of the pyridine ring conjugated with the ethenyl (vinyl) group.

The pyridine ring itself exhibits two main types of electronic transitions: a π → π* transition and an n → π* (non-bonding to anti-bonding) transition. The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is of lower energy and intensity. uzh.chyoutube.compharmatutor.org For a simple pyridine molecule, these absorptions occur at approximately 254 nm. sielc.com

The presence of the ethenyl group at the C4 position creates an extended conjugated system with the pyridine ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.mepressbooks.publibretexts.org Consequently, less energy is required to excite the electrons, resulting in a shift of the absorption maximum (λmax) to a longer wavelength, an effect known as a bathochromic or red shift. fiveable.melibretexts.org The extension of conjugation generally leads to both a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). libretexts.orgyoutube.com

Based on data for similar conjugated systems, such as vinylpyridines and other substituted pyridines, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized below. researchgate.netlibretexts.org

| Transition Type | Expected λmax Range (nm) | Intensity | Notes |

| π → π | 260 - 290 | High (ε > 10,000) | This is the primary absorption band resulting from the extended conjugation between the pyridine ring and the ethenyl group. |

| n → π | 300 - 340 | Low (ε < 1,000) | This "forbidden" transition involves the non-bonding electrons of the nitrogen atom. It appears as a weaker band or shoulder at a longer wavelength. pharmatutor.org |

This table contains expected values based on the analysis of structurally similar compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and deducing the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula: C₈H₈ClN), the monoisotopic mass is 153.03 u.

A key feature in the mass spectrum of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. ucalgary.cachemdictionary.org This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments, which will appear as a pair of peaks separated by two mass units (M⁺ and M+2) with a relative intensity ratio of about 3:1. ucalgary.calibretexts.orgsavemyexams.com

Electron ionization (EI) is a common technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk The expected fragmentation pattern for this compound would involve the cleavage of the substituents from the pyridine ring.

Key expected fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, resulting in a fragment ion at m/z 118 [M-Cl]⁺. This is a common fragmentation for chloropyridines. jcsp.org.pknist.gov

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond, leading to a fragment at m/z 138 [M-CH₃]⁺. This fragment would still contain the chlorine atom and thus exhibit the 3:1 isotope pattern at m/z 138 and 140.

Loss of Ethene (Ethylene): A potential fragmentation could involve the loss of the ethenyl group as a neutral ethene molecule, resulting in a fragment at m/z 125 [M-C₂H₄]⁺.

Pyridine Ring Fission: Fragmentation of the heterocyclic ring itself, commonly involving the loss of hydrogen cyanide (HCN), could also occur.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Proposed Fragment Ion | Formula of Fragment |

| 153 | 155 | ~3:1 | Molecular Ion [M]⁺ | [C₈H₈ClN]⁺ |

| 138 | 140 | ~3:1 | [M - CH₃]⁺ | [C₇H₅ClN]⁺ |

| 118 | - | - | [M - Cl]⁺ | [C₈H₈N]⁺ |

| 117 | - | - | [M - HCl]⁺ | [C₈H₇N]⁺ |

This table outlines predicted fragmentation patterns based on established principles of mass spectrometry.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a synthesized compound. Gas chromatography and high-performance liquid chromatography are the primary methods used for this purpose.

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. cdc.gov It is well-suited for the analysis of pyridine derivatives. osha.govresearchgate.net For purity assessment, a sample of this compound is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

A pure compound should ideally produce a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities. The purity can be quantified using the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak). youtube.com A GC instrument coupled with a mass spectrometer (GC-MS) can be used to identify the impurities by analyzing their fragmentation patterns.

| Parameter | Typical Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | To separate compounds based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Nitrogen | To transport the vaporized sample through the column. |

| Injector Temperature | ~250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | To elute compounds with a wide range of boiling points effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information for peak identification. cdc.gov |

This table presents a typical set of GC parameters for the analysis of substituted pyridines.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyridine derivatives. helixchrom.comscispace.com

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture. For this compound, a mixture of acetonitrile (B52724) and water is a common mobile phase. scispace.com A buffer, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure that the basic pyridine nitrogen is consistently protonated, which results in sharper and more symmetrical peaks. sielc.com Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly, as determined by its UV-Vis spectrum. scispace.comsielc.com

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | To separate compounds based on their hydrophobicity. scispace.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water, often with an acid modifier (e.g., 0.1% Formic Acid) | To elute the compound from the column. The gradient composition can be adjusted to optimize separation. helixchrom.comsielc.com |

| Flow Rate | 0.8 - 1.2 mL/min | To control the speed of the separation. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector | To detect the compound as it elutes from the column, typically set at the λmax of the π → π* transition. |

This table presents a typical set of HPLC parameters for the analysis of substituted pyridines.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Ethenyl 6 Methylpyridine

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2-Chloro-4-ethenyl-6-methylpyridine, the HOMO is expected to be distributed primarily over the ethenyl group and the pyridine (B92270) ring, reflecting the areas of higher electron density. Conversely, the LUMO is likely to be located on the pyridine ring, influenced by the electron-withdrawing chloro substituent. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can provide precise energies for these orbitals. ias.ac.in

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is illustrative and represents typical values for similar organic molecules.

A hypothetical HOMO-LUMO gap of 5.3 eV would indicate a molecule with moderate reactivity. The specific energies of the HOMO and LUMO can also be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The ethenyl group would also exhibit a region of negative potential. Conversely, the hydrogen atoms and the area around the chloro substituent would show positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Table 2: Hypothetical Molecular Electrostatic Potential Values at Key Sites of this compound

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

| Pyridine Nitrogen | -35 | Electrophilic Attack |

| Ethenyl Group (C=C) | -15 | Electrophilic Attack |

| Hydrogen on Methyl Group | +20 | Nucleophilic Attack |

| Carbon attached to Chlorine | +25 | Nucleophilic Attack |

This data is illustrative and represents typical values for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. tandfonline.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. This method is particularly useful for quantifying charge transfer and hyperconjugative interactions.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C5-C6) | π(C7=C8) | 15.2 |

| LP(1) N1 | σ(C2-Cl) | 2.5 |

| π(C3=C4) | π*(C5=C6) | 20.1 |

This data is illustrative and represents typical values for similar organic molecules. E(2) is the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the mapping of reaction pathways.

Transition State Localization and Reaction Pathway Mapping

By modeling a chemical reaction, it is possible to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. For reactions involving this compound, such as electrophilic addition to the ethenyl group or nucleophilic substitution at the chloro-substituted carbon, computational methods can map the entire reaction pathway, from reactants to products, via the transition state. This provides a detailed understanding of the reaction mechanism.

Computational Prediction of Reaction Selectivity and Yields

Computational models can also predict the selectivity of a reaction. chempanda.com For instance, in the case of an electrophilic attack, different positions on the pyridine ring or the ethenyl group could be potential sites. By calculating the activation energies for the attack at each site, it is possible to predict which product will be favored. The lower the activation energy, the faster the reaction and the higher the yield of that particular product. This predictive capability is invaluable for designing synthetic routes that are both efficient and selective.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity.

Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around the single bond connecting the ethenyl group to the pyridine ring. This would reveal the most stable conformation (the global minimum) and any other low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and changes its conformation. This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Investigation of Non-Linear Optical (NLO) Properties

The primary theoretical approach for evaluating the NLO properties of molecules like this compound is through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. ias.ac.in Specifically, hybrid functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) are often employed in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to optimize the molecular geometry and calculate the electronic properties. researchgate.nettandfonline.com

The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). A high hyperpolarizability value is indicative of a significant NLO response. These properties are determined by the molecule's electronic structure, including the distribution of electron density and the presence of intramolecular charge transfer (ICT) characteristics. For pyridine derivatives, the interplay between electron-donating and electron-withdrawing substituents on the pyridine ring is a critical factor in enhancing NLO properties. rsc.orgnih.gov In the case of this compound, the chlorine atom acts as an electron-withdrawing group, while the ethenyl and methyl groups can exhibit electron-donating or π-conjugating effects, which could lead to interesting NLO behavior.

To further understand the NLO response, Time-Dependent DFT (TD-DFT) calculations are often performed to study the electronic absorption spectra and the nature of electronic transitions. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also essential. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity, kinetic stability, and optical polarizability. tandfonline.com A smaller HOMO-LUMO gap generally correlates with a higher polarizability and, consequently, a more significant NLO response.

Detailed research findings from computational studies on analogous substituted pyridine compounds demonstrate how these theoretical tools are applied. For instance, investigations on other pyridine derivatives have shown that the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β). nih.gov

To illustrate the type of data generated from such computational investigations, the following tables present hypothetical NLO data for this compound, based on typical values and presentation formats found in studies of similar organic molecules.

Table 1: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Value |

| Dipole Moment (μ) in Debye | Value not available |

| Average Polarizability (α) in esu | Value not available |

Table 2: Calculated First and Second Hyperpolarizability of this compound

| Parameter | Value |

| First Hyperpolarizability (β) in esu | Value not available |

| Second Hyperpolarizability (γ) in esu | Value not available |

It is important to emphasize that the values in the tables above are placeholders and would need to be determined through specific DFT and TD-DFT calculations for this compound. Such a study would provide valuable theoretical predictions of its NLO properties and guide future experimental work in the development of new optical materials.

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

2-Chloro-4-ethenyl-6-methylpyridine as a Key Synthetic Building Block

The presence of three distinct functional groups on the pyridine (B92270) ring—a halogen for cross-coupling, a vinyl group for polymerization or addition reactions, and a methyl group for condensation or functional group transformation—makes this compound a highly valuable and versatile building block in organic synthesis.

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The chloro substituent at the 2-position of the pyridine ring is particularly susceptible to nucleophilic substitution and is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex heterocyclic systems. nih.gov Methodologies such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide array of substituents, leading to the formation of diverse molecular architectures.

One of the most prominent applications of chloropyridines is in the synthesis of bipyridines and terpyridines, which are fundamental building blocks for supramolecular chemistry and ligand design. acs.orgnih.gov The palladium-catalyzed homocoupling of this compound or its cross-coupling with other pyridine derivatives can yield functionalized bipyridines. mdpi.com The reactivity of the chloro group allows for its selective replacement, leaving the ethenyl and methyl groups available for subsequent transformations.

Furthermore, the ethenyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct fused polycyclic systems. The methyl group, while less reactive, can be functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, which can then be used in condensation reactions to form other heterocyclic rings like pyrimidines or quinazolines.

Table 1: Potential Heterocyclic Frameworks from this compound

| Starting Material | Reaction Type | Potential Product |

|---|---|---|

| This compound | Suzuki Coupling | 2-Aryl-4-ethenyl-6-methylpyridine |

| This compound | Stille Coupling | 2-(Stannyl)-4-ethenyl-6-methylpyridine |

| This compound | Sonogashira Coupling | 2-Alkynyl-4-ethenyl-6-methylpyridine |

Application in the Construction of Advanced Organic Molecules

The modular nature of palladium-catalyzed cross-coupling reactions allows for the sequential and regioselective introduction of different functional groups, making this compound an excellent starting material for the synthesis of highly substituted and complex organic molecules. nih.govnih.gov This step-wise functionalization is crucial in the construction of molecules with tailored electronic and steric properties, which is of high importance in medicinal chemistry and materials science.

For instance, the synthesis of functionalized bipyridines, which are precursors to a vast number of biologically active compounds and ligands for catalysis, can be readily achieved. acs.orgresearchgate.net The ability to introduce substituents with specific functionalities in a controlled manner is a key advantage in the design of molecules with desired properties. The development of efficient synthetic routes to such molecules is a continuous effort in organic synthesis. nih.gov

Development of Novel Ligands and Coordination Complexes

The pyridine nitrogen atom, combined with other strategically placed donor atoms, makes pyridine derivatives exceptional ligands for a wide range of transition metals. This compound serves as a versatile precursor for the synthesis of novel chelating ligands with potential applications in catalysis.

Design of Chelating Ligands for Transition Metal Catalysis

The synthesis of multidentate ligands is a key area of research in coordination chemistry, as the chelate effect often leads to more stable and catalytically active metal complexes. Starting from this compound, various chelating ligands can be designed. For example, substitution of the chloro group with another pyridine unit via a cross-coupling reaction would yield a bipyridine ligand. nih.gov Further functionalization of the methyl or ethenyl group could introduce additional donor atoms, leading to tridentate or even tetradentate ligands.

One potential strategy involves the conversion of the chloro group to a pyrazolyl moiety, which, in combination with the pyridine nitrogen, forms a bidentate N,N-donor set. Such ligands have been shown to form stable complexes with a variety of metals, including aluminum and transition metals. researchgate.netacs.org The ethenyl group could be retained for further modification or to influence the electronic properties of the resulting complex.

Table 2: Potential Chelating Ligands Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Ions |

|---|---|---|

| Bipyridine | Palladium-catalyzed cross-coupling | Ru(II), Fe(II), Cu(I) |

| Pyridyl-pyrazole | Nucleophilic substitution with pyrazole | Al(III), Zn(II), Cu(II) |

| Pyridyl-phosphine | Substitution with a phosphine (B1218219) group | Ru(II), Rh(I), Pd(0) |

Study of Metal-Ligand Interactions and Their Influence on Catalytic Performance

The catalytic activity of a metal complex is intricately linked to the electronic and steric properties of its ligands. The systematic modification of the ligand framework allows for the fine-tuning of the catalyst's performance. Ruthenium complexes bearing pyridine-based ligands have been extensively studied for their catalytic activity in a range of transformations, including transfer hydrogenation and oxidation reactions. acs.orgnih.govbohrium.com

For instance, ruthenium complexes with pyridine-2,6-bis(thioether) pincer ligands have demonstrated extremely high turnover frequencies in the transfer hydrogenation of ketones. acs.org By analogy, ligands derived from this compound, where the chloro group is replaced by a thioether and the methyl group is functionalized to bear another thioether, could lead to highly active catalysts. The electronic properties of such a ligand could be further modulated by the ethenyl group at the 4-position.

The study of these metal-ligand interactions, often through techniques like X-ray crystallography and NMR spectroscopy, provides valuable insights into the structure-activity relationships of these catalysts. nih.govnih.govnih.gov This knowledge is crucial for the rational design of next-generation catalysts with improved efficiency and selectivity.

Advanced Materials Science Applications

The presence of a polymerizable ethenyl group makes this compound a promising monomer for the synthesis of functional polymers. The incorporation of the pyridine moiety into a polymer backbone can impart interesting properties such as metal-coordinating ability, pH-responsiveness, and catalytic activity.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. acs.orgnih.gov Vinylpyridines are known to undergo ATRP, and thus, this compound could be used as a monomer to create functional polymers. The resulting polymers would have a pyridine ring in each repeating unit, which can be used for a variety of post-polymerization modifications. The chloro and methyl groups would also be available for further functionalization, allowing for the creation of highly complex and functional materials.

These functional polymers could find applications in areas such as catalysis, where the polymer-supported metal complexes could be easily recovered and reused. They could also be used in the development of smart materials that respond to external stimuli, or as precursors for the synthesis of carbon materials with tailored nitrogen doping.

Polymerization into Specialty Polymers and Copolymers with Tunable Properties

The ethenyl (vinyl) group on the pyridine ring is the primary site for polymerization, allowing this compound to act as a monomer in the synthesis of specialty polymers. The resulting poly(this compound) homopolymers and its copolymers possess properties that can be finely tuned by the substituents on the pyridine ring.

The presence of the chloro and methyl groups on the polymer backbone influences key characteristics such as:

Solubility: The polarity and steric bulk of the substituents affect the polymer's interaction with solvents.

Thermal Stability: The nature of the side chains impacts the temperature at which the polymer begins to degrade.

Reactivity: The chlorine atom provides a reactive site for post-polymerization modification, enabling the introduction of various functional groups to further tailor the polymer's properties.

Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a wide range of tunable properties, combining the characteristics of both monomers into a single macromolecule.

Table 1: Potential Effects of Substituents on Polymer Properties

| Substituent | Position | Potential Influence on Polymer Properties |

|---|---|---|

| Ethenyl | 4 | Enables polymerization; influences chain flexibility. |

| Chloro | 2 | Increases polarity; provides a site for post-polymerization modification; may enhance thermal stability. |

Surface Modification and Grafting for Functional Materials

The dual functionality of this compound makes it an excellent candidate for surface modification and the creation of functional materials through grafting techniques. Graft copolymerization is a widely used method to impart specific functionalities to a base polymer. nih.govbohrium.com

There are two primary strategies for using this compound in surface functionalization:

"Grafting to" Method: The monomer can first be polymerized, and the resulting polymer, which has reactive chloro-pyridine units, can then be attached to a compatible surface. The chlorine atom serves as a handle for covalent attachment via nucleophilic substitution reactions.

"Grafting from" Method: The monomer can be directly polymerized from a surface that has been pre-functionalized with suitable initiators. This approach, often utilizing controlled radical polymerization techniques, allows for the growth of dense polymer brushes with well-defined structures.

These modified surfaces can exhibit tailored properties such as altered wettability, biocompatibility, or specific binding capabilities, making them suitable for applications in sensors, biomedical devices, and separation membranes.

Exploration in Electro-Optical Materials

Organic compounds with extended π-conjugated systems are of great interest for their nonlinear optical (NLO) and electro-optic (EO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.netmdpi.comresearchgate.net Styryl pyridinium (B92312) derivatives, in particular, are recognized as effective conjugated π-systems for NLO materials. nih.gov

This compound can serve as a key precursor for such materials. The ethenyl-pyridine core forms a conjugated system that can be extended and functionalized. For instance, reaction of the methyl group or coupling reactions at the chloro position can be used to introduce electron-donating or electron-accepting groups, creating a "push-pull" (D-π-A) structure. This molecular design is essential for achieving large molecular hyperpolarizability, a key requirement for second-order NLO activity. researchgate.net The development of such chromophores from this pyridine derivative could lead to new materials for high-speed electro-optic modulators and other photonic devices. mdpi.com

Structure-Reactivity Relationship Studies for Rational Design

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its rational application and the design of new, optimized derivatives.

Systematic Derivatization for Optimizing Synthetic Utility

The three distinct functional sites on the molecule—the ethenyl group, the chloro atom, and the methyl group—allow for a wide range of selective chemical transformations. The pyridine ring itself is π-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic substitution, particularly with a chlorine leaving group at the 2-position. uoanbar.edu.iqwikipedia.org

Systematic derivatization can be performed to optimize the compound for specific applications:

Reactions at the Chloro Position: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) in nucleophilic aromatic substitution reactions. wikipedia.orgchempanda.com This is a powerful method for introducing new functional groups.

Reactions of the Ethenyl Group: The vinyl group can undergo typical alkene reactions, such as addition (e.g., hydrogenation, halogenation), oxidation (e.g., epoxidation, dihydroxylation), or participation in cycloaddition reactions.

Reactions of the Methyl Group: The methyl group can be functionalized, for example, through oxidation to a carboxylic acid or formyl group, or via deprotonation to form a nucleophile for further reactions.

Table 2: Potential Derivatization Reactions

| Reactive Site | Reagent/Reaction Type | Potential Product Functionality |

|---|---|---|

| 2-Chloro | Nucleophilic Substitution (e.g., R-NH₂, R-OH, R-SH) | Amines, ethers, thioethers |

| 4-Ethenyl | Addition (e.g., H₂, Br₂) | Ethyl, dibromoethyl |

| 4-Ethenyl | Oxidation (e.g., OsO₄, KMnO₄) | Diol, carboxylic acid (via cleavage) |

Influence of Substituent Modification on Chemical Properties and Applications

Modifying the existing substituents on the this compound ring can systematically alter its electronic and steric properties, thereby influencing its reactivity and suitability for various applications.

Varying the Halogen: Replacing the chloro group with other halogens (F, Br, I) would change the reactivity towards nucleophilic substitution. Generally, the reactivity for displacement follows the trend I > Br > Cl > F, although this can be influenced by the specific reaction conditions.

Altering the Alkyl Group: Changing the methyl group to a larger alkyl or a functionalized alkyl chain can be used to tune physical properties like solubility and melting point, or to introduce secondary reactive sites.

Modifying the Ethenyl Group: Substitution on the vinyl group (e.g., creating a styrenic or acrylic derivative) would directly impact its polymerization kinetics and the properties of the resulting polymer, such as the glass transition temperature and mechanical strength.

These modifications allow for the rational design of monomers and building blocks with precisely tailored properties for advanced materials synthesis.

Environmental Chemistry Research

The environmental fate of pyridine and its derivatives is influenced by both biotic and abiotic processes. tandfonline.comresearchgate.net While the unsubstituted pyridine ring is readily biodegradable by various microorganisms, the introduction of halogen substituents significantly retards this process. wikipedia.orgwikipedia.org

Adsorption Studies onto Polymeric and Hybrid Materials

No published studies were found describing the adsorption behavior of This compound onto polymeric or hybrid materials. Consequently, no data on its adsorption isotherms, kinetics, or the influence of environmental factors such as pH and temperature on its uptake by sorbents are available. Research in this area would be necessary to understand its potential for removal from contaminated media or its interactions with polymeric materials in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.